

Protocol for dissolving and preparing WP1066 for experiments.

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Compound of Interest

Compound Name: WP1066

Cat. No.: B1683322

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Application Notes and Protocols for WP1066 A Comprehensive Guide for Researchers and Drug Development Professionals

This document provides detailed protocols for the dissolution and preparation of **WP1066**, a potent inhibitor of the JAK2/STAT3 signaling pathway, for use in a variety of experimental settings. These guidelines are intended for researchers, scientists, and professionals involved in drug development.

Introduction to WP1066

WP1066 is a small molecule inhibitor that primarily targets Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions as a reversible competitive inhibitor of STAT3, blocking the phosphorylation of STAT3 at Tyr705.[3] This inhibition disrupts the downstream signaling cascade that is often aberrantly activated in various cancers, making **WP1066** a compound of significant interest for cancer research and therapy.[4] **WP1066** has demonstrated antitumor activity both in vitro and in vivo and is noted for its ability to cross the blood-brain barrier.

Quantitative Data Summary

The following table summarizes the key quantitative data for **WP1066**, facilitating easy reference for experimental planning.

Property	Value	Source
Molecular Weight	356.2 g/mol	[5]
Molecular Formula	C ₁₇ H ₁₄ BrN ₃ O	[1][2]
CAS Number	857064-38-1	[1][2]
Appearance	White to light yellow solid	[2]
Purity	>97%	
Solubility in DMSO	≥17.8 mg/mL (49.9 mM)	[1]
≥44 mg/mL (123.52 mM)	[2]	
Soluble to 25 mM		
Solubility in Ethanol	≥24.6 mg/mL (69.1 mM) with gentle warming and sonication	[1]
16.67 mg/mL (46.80 mM) with sonication	[2]	
Soluble to 10 mM		
Solubility in Water	Insoluble	[1]
Storage of Solid	-20°C for up to 3 years	[2]
4°C for up to 2 years	[2]	
Storage of Stock Solutions	-80°C for up to 1 year in solvent	[6]
-20°C for up to 1 month in solvent	[6]	

Experimental Protocols

Preparation of WP1066 Stock Solution for In Vitro Experiments

Materials:

- **WP1066** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)

Protocol:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
- Calculate Required Amount: Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution, weigh out 3.562 mg of **WP1066** for every 1 mL of DMSO.
- Dissolution:
 - Add the calculated amount of **WP1066** powder to a sterile tube.
 - Add the appropriate volume of DMSO.
 - Vortex the solution thoroughly.
 - To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.^[1] Ensure the cap is tightly sealed to prevent contamination.
- Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
- Aliquoting and Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[6]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).^[6]

Preparation of WP1066 Working Solution for Cell Culture

Materials:

- **WP1066** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium, pre-warmed to 37°C

Protocol:

- Thaw Stock Solution: Thaw an aliquot of the **WP1066** stock solution at room temperature.
- Dilution:
 - Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock solution, add 1 µL of the stock solution to 1 mL of cell culture medium.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- Mixing: Gently mix the working solution by pipetting or inverting the tube.
- Application: Add the freshly prepared working solution to your cell cultures.

Preparation of WP1066 Formulation for In Vivo Experiments

Note: The following are example formulations. The optimal formulation may vary depending on the animal model and route of administration. It is recommended to prepare these solutions fresh on the day of use.

Formulation 1: DMSO and Corn Oil

Materials:

- **WP1066** powder
- DMSO
- Corn oil

Protocol:

- Prepare a stock solution of **WP1066** in DMSO (e.g., 11.8 mg/mL).
- For a final concentration of 0.59 mg/mL, add 50 μ L of the 11.8 mg/mL DMSO stock solution to 950 μ L of corn oil.[\[6\]](#)
- Mix the solution thoroughly to ensure homogeneity.[\[6\]](#) This formulation is suitable for oral administration.[\[6\]](#)

Formulation 2: DMSO, PEG300, Tween-80, and Saline

Materials:

- **WP1066** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% sodium chloride in sterile water)

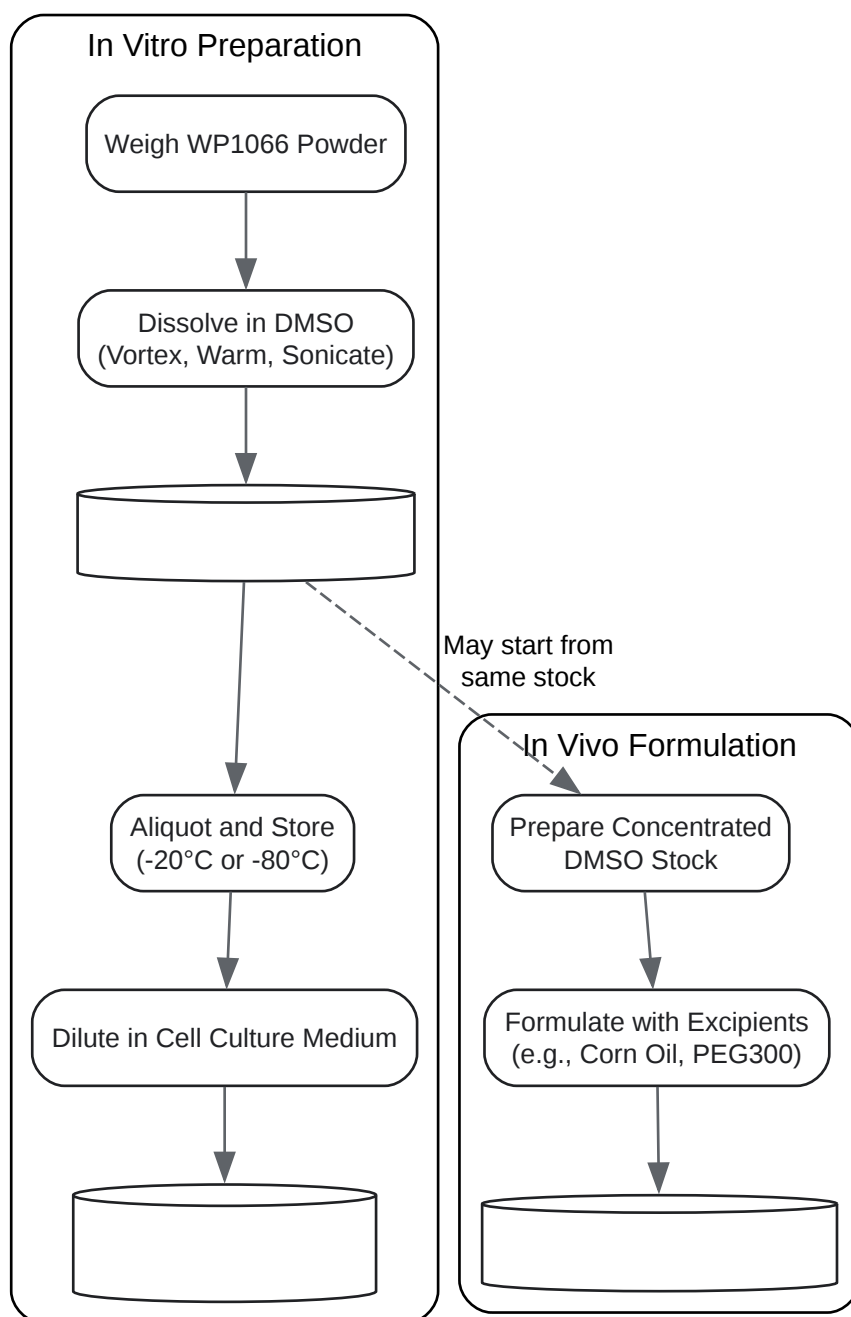
Protocol:

- Prepare a stock solution of **WP1066** in DMSO (e.g., 50 mg/mL).

- To prepare a 1 mL working solution, sequentially add the following, mixing well after each addition:
 - 100 µL of the 50 mg/mL **WP1066** DMSO stock solution.
 - 400 µL of PEG300.[\[2\]](#)
 - 50 µL of Tween-80.[\[2\]](#)
 - 450 µL of saline.[\[2\]](#)
- This protocol yields a clear solution of ≥ 5 mg/mL.[\[2\]](#)

Visualizations

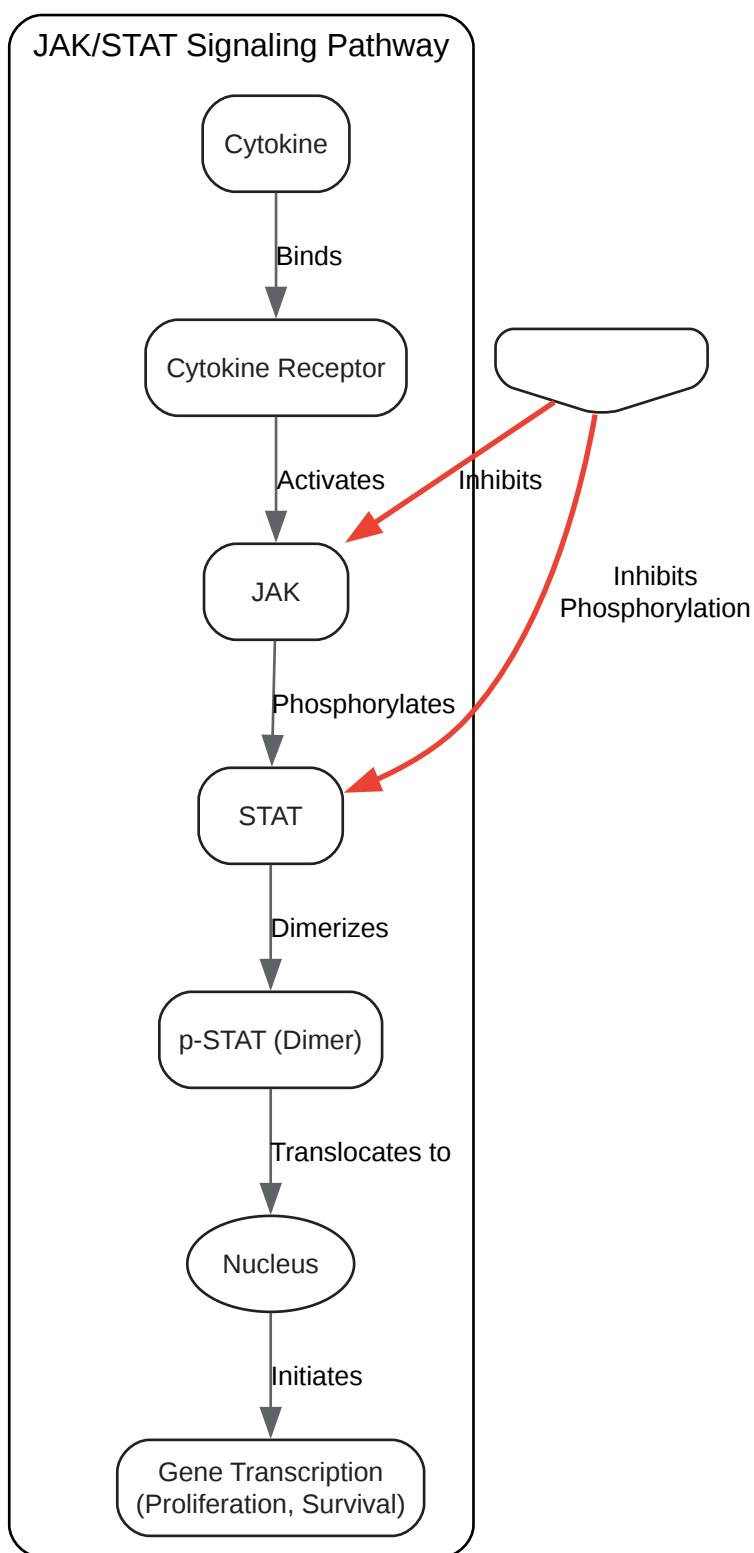
Experimental Workflow for WP1066 Preparation



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Caption: Workflow for preparing **WP1066** solutions.

WP1066 Inhibition of the JAK/STAT Signaling Pathway



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Caption: **WP1066** inhibits the JAK/STAT pathway.

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